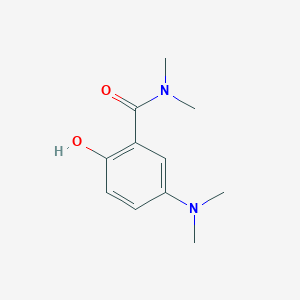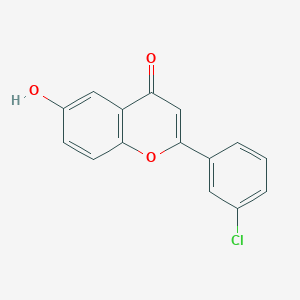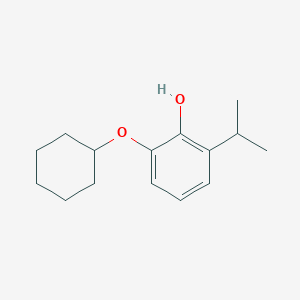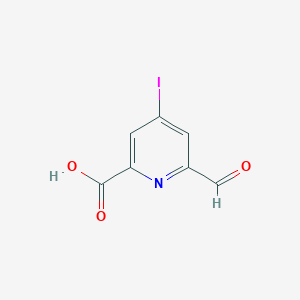
6-Formyl-4-iodopyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-4-iodopyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H4INO3 and a molecular weight of 277.02 g/mol It is a derivative of pyridine, characterized by the presence of formyl and carboxylic acid groups at positions 6 and 2, respectively, and an iodine atom at position 4
Méthodes De Préparation
The synthesis of 6-Formyl-4-iodopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by formylation and carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and minimizing costs while ensuring the safety and environmental compliance of the process.
Analyse Des Réactions Chimiques
6-Formyl-4-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The formyl and carboxylic acid groups can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
6-Formyl-4-iodopyridine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Formyl-4-iodopyridine-2-carboxylic acid depends on its specific application. In chemical reactions, the iodine atom and the formyl and carboxylic acid groups play crucial roles in determining the reactivity and the types of products formed. The molecular targets and pathways involved would vary based on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
6-Formyl-4-iodopyridine-2-carboxylic acid can be compared with other pyridine derivatives, such as:
4-Iodo-pyridine-2-carboxylic acid: Similar in structure but lacks the formyl group, which affects its reactivity and applications.
6-Iodo-pyridine-2-carboxylic acid: Lacks the formyl group, making it less versatile in certain synthetic applications.
6-Formylpyridine-2-carboxylic acid: Lacks the iodine atom, which limits its use in substitution reactions.
The presence of both the formyl and iodine groups in this compound makes it unique and valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C7H4INO3 |
|---|---|
Poids moléculaire |
277.02 g/mol |
Nom IUPAC |
6-formyl-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4INO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
Clé InChI |
ULSNFTHZVPUQFF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


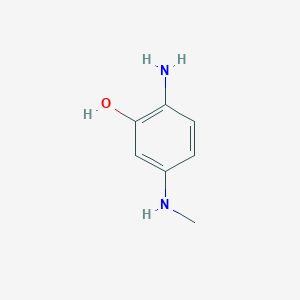
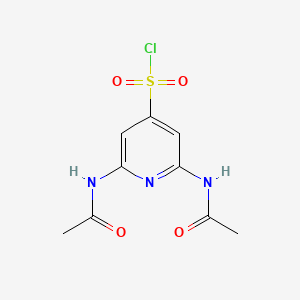
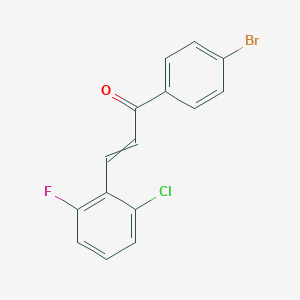
![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)
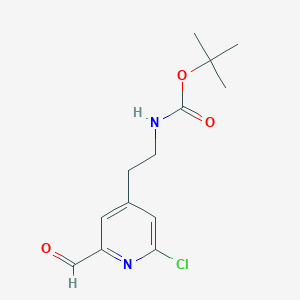
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
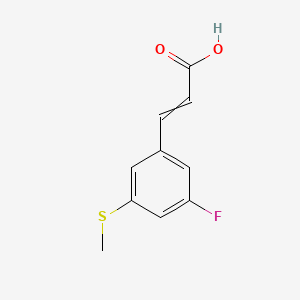
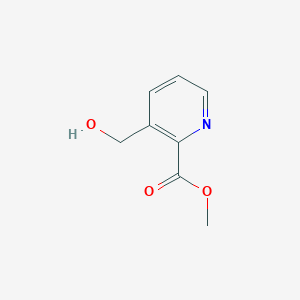
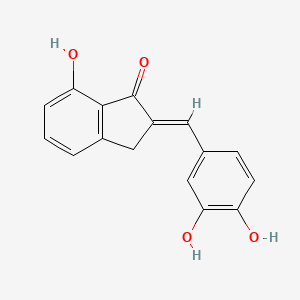
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
